molecular formula C11H8N4O B143572 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile CAS No. 189956-45-4

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

Cat. No.: B143572
CAS No.: 189956-45-4
M. Wt: 212.21 g/mol
InChI Key: BBNOJNASJQRRSH-UHFFFAOYSA-N
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Description

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is an organic compound with the molecular formula C11H8N4O. It is a derivative of pyrimidine and benzonitrile, characterized by the presence of a nitrile group attached to a benzene ring and an amino group linked to a pyrimidine ring.

Mechanism of Action

Target of Action

It is used in the preparation of 2-naphthyl substituted diarylpyrimidines (dapy) analogues , which are known to target HIV-1 reverse transcriptase.

Mode of Action

Given its use in the synthesis of dapy analogues , it may interact with its targets by inhibiting the function of the HIV-1 reverse transcriptase enzyme, thereby preventing the replication of the virus.

Biochemical Pathways

Based on its use in the synthesis of dapy analogues , it can be inferred that it may affect the HIV replication pathway by inhibiting the reverse transcriptase enzyme.

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

Given its use in the synthesis of dapy analogues , it can be inferred that it may inhibit the replication of HIV-1 by blocking the function of the reverse transcriptase enzyme.

Action Environment

It is known to be stable under normal temperatures and pressures . It should be stored at 2-8°C to maintain its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile typically involves the reaction of 4-aminobenzonitrile with 2-chloro-4-oxo-1,4-dihydropyrimidine under basic conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c12-7-8-1-3-9(4-2-8)14-11-13-6-5-10(16)15-11/h1-6H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNOJNASJQRRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444368
Record name 4-[(6-Oxo-1,6-dihydropyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189956-45-4
Record name 4-[(4-Hydroxy-2-pyrimidinyl)amino]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189956-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189956454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(6-Oxo-1,6-dihydropyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-HYDROXYPYRIMIDIN-2-YL)AMINO]BENZONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.937
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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